molecular formula C17H14Cl3F3N2O2S B2498927 1-(2,4,5-trichlorobenzenesulfonyl)-4-[3-(trifluoromethyl)phenyl]piperazine CAS No. 669705-63-9

1-(2,4,5-trichlorobenzenesulfonyl)-4-[3-(trifluoromethyl)phenyl]piperazine

Cat. No.: B2498927
CAS No.: 669705-63-9
M. Wt: 473.72
InChI Key: YKFFMVOLEDVLFX-UHFFFAOYSA-N
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Description

1-(2,4,5-trichlorobenzenesulfonyl)-4-[3-(trifluoromethyl)phenyl]piperazine is a useful research compound. Its molecular formula is C17H14Cl3F3N2O2S and its molecular weight is 473.72. The purity is usually 95%.
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Scientific Research Applications

Antagonistic Applications in Adenosine Receptors

A research study has developed a series of 1-alkyl-8-(piperazine-1-sulfonyl)phenylxanthines, demonstrating their potential as antagonists for A(2B) adenosine receptors. These compounds, including 1-ethyl-8-(4-(4-(4-trifluoromethylbenzyl)piperazine-1-sulfonyl)phenyl)xanthine and 8-(4-(4-(4-chlorobenzyl)piperazine-1-sulfonyl)phenyl)-1-propylxanthine, have shown high selectivity and affinity, with subnanomolar K(i) values. The study also developed a tritiated form of one of these compounds, proving its utility as a pharmacological tool for labeling human and rodent A(2B) receptors (Borrmann et al., 2009).

Antitumor Activity in Breast Cancer Cells

Another study focused on 1,2,4-triazine derivatives bearing a piperazine amide moiety, which were synthesized and evaluated for their anticancer activities against MCF-7 breast cancer cells. The compounds demonstrated promising antiproliferative effects, comparable to cisplatin, a known effective anticancer drug. This highlights the potential of these compounds in the development of novel therapeutic agents for breast cancer treatment (Yurttaş et al., 2014).

Antibacterial Applications

Several studies have synthesized various piperazine derivatives, evaluating their antibacterial activities. One study synthesized 1-substituted-4-[5-(4-substituted phenyl)-1,3,4-thiadiazol-2-sulfonyl]piperazine derivatives, revealing some compounds with better antibacterial activities at specific concentrations (Qi, 2014). Another research synthesized N-sulfonated derivatives of 1-[(E)-3-phenyl-2-propenyl]piperazine, indicating their suitability as bacterial inhibitors (Abbasi et al., 2020).

Safety and Hazards

The safety and hazards associated with this compound are not explicitly detailed in the available resources .

Properties

IUPAC Name

1-(2,4,5-trichlorophenyl)sulfonyl-4-[3-(trifluoromethyl)phenyl]piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14Cl3F3N2O2S/c18-13-9-15(20)16(10-14(13)19)28(26,27)25-6-4-24(5-7-25)12-3-1-2-11(8-12)17(21,22)23/h1-3,8-10H,4-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKFFMVOLEDVLFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC(=C2)C(F)(F)F)S(=O)(=O)C3=CC(=C(C=C3Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14Cl3F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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